molecular formula C10H9ClO3 B8760120 Methyl 4-(2-chloro-2-oxoethyl)benzoate CAS No. 142667-04-7

Methyl 4-(2-chloro-2-oxoethyl)benzoate

Cat. No. B8760120
M. Wt: 212.63 g/mol
InChI Key: KEQUVXVLIIKCRO-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

A solution of the compound (3.0 g) obtained in Example 206a in dichloromethane (50 mL) was cooled in an ice bath, and oxalyl chloride (3.93 g) and N,N-dimethylformamide (2 drops) were added. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure to give the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=O)=[CH:7][CH:6]=1)=[O:4].C(Cl)(=O)C([Cl:18])=O>ClCCl.CN(C)C=O>[Cl:18][C:12](=[O:14])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.93 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(CC1=CC=C(C(=O)OC)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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